3-Fluoro-4-(trifluoromethoxy)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(trifluoromethoxy)thiophenol is an organic compound with the molecular formula C7H4F4OS. It is characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a thiophenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic precursor is reacted with a trifluoromethoxy source and a thiol reagent under controlled conditions .
Industrial Production Methods
Industrial production of 3-Fluoro-4-(trifluoromethoxy)thiophenol may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a commercially viable form .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethoxy)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or sulfides.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Fluoro-4-(trifluoromethoxy)thiophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)thiophenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the thiophenol moiety contribute to its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)thiophenol: Similar structure but lacks the fluorine atom on the aromatic ring.
3,5-Bis(trifluoromethyl)benzenethiol: Contains two trifluoromethyl groups instead of a trifluoromethoxy group.
Uniqueness
3-Fluoro-4-(trifluoromethoxy)thiophenol is unique due to the combination of the fluorine atom, trifluoromethoxy group, and thiophenol moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4OS/c8-5-3-4(13)1-2-6(5)12-7(9,10)11/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBIMKMCQKFSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.